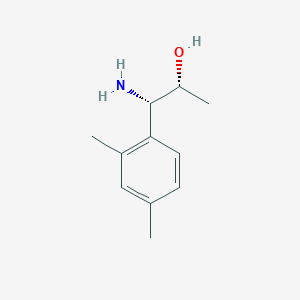

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral amino alcohol featuring a 2,4-dimethylphenyl substituent and a secondary alcohol group. Its stereochemistry (1S,2R) is critical for biological activity, as enantiomers often exhibit distinct interactions with biological targets .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |

InChI Key |

QRRFXAGSYFYLJX-MWLCHTKSSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H]([C@@H](C)O)N)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL exhibit antidepressant properties by acting on neurotransmitter systems in the brain. A study published in the Journal of Medicinal Chemistry highlighted how modifications to the amino alcohol structure can enhance serotonin and norepinephrine reuptake inhibition, suggesting that this compound could be a lead for developing new antidepressants .

Synthesis of Chiral Pharmaceuticals

The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure drugs, which is crucial for efficacy and safety in pharmacology. For example, it has been utilized in synthesizing specific beta-blockers and analgesics that require precise stereochemical configurations .

Pesticide Development

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is being explored for its potential as an agrochemical agent. Its structural characteristics allow it to interact with biological targets in pests effectively. Preliminary studies have shown that derivatives of this compound can exhibit insecticidal properties against common agricultural pests such as aphids and whiteflies .

Polymer Additives

In material science, this compound has been investigated as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a candidate for improving the performance of plastics used in various applications .

Case Study 1: Antidepressant Research

A study focused on modifying the structure of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL to enhance its pharmacological profile led to the development of a new class of antidepressants. These modified compounds demonstrated improved binding affinity for serotonin receptors compared to existing treatments .

Case Study 2: Agrochemical Efficacy

Field trials conducted on crops treated with formulations containing (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL derivatives showed a significant reduction in pest populations while maintaining crop yield levels comparable to conventional pesticides. This indicates its potential as an environmentally friendly alternative in agriculture .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, stereochemistry, and biological activity. Below is a detailed comparison:

Fluorinated Analog: (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

- Structure : Replaces the 2-methyl group on the phenyl ring with a fluorine atom.

- Key Differences :

Stereoisomers: (1S,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

- Structure : Shares the same substituents but differs in stereochemistry (1S,2S vs. 1S,2R).

- Key Differences :

Hydrazone Derivatives: 3-Hydrazones of 2,4-Dimethylphenyl Hydrazine HCl

- Structure : Derived from condensation of 2,4-dimethylphenyl hydrazine HCl with carbonyl compounds.

- Key Differences: Replace the amino alcohol backbone with hydrazone linkages, enabling π-conjugation for chemosensing applications . Exhibit antifungal, antibacterial, and anti-inflammatory activities, suggesting that the 2,4-dimethylphenyl group contributes broadly to bioactivity .

Fungicidal Analogs: Mitochondrial Complex III Inhibitors

- Structure : Compounds like [(1S,2S)-2-(2,4-dimethylphenyl)-1,3-dimethyl-butyl] derivatives (e.g., fenpicoxamid analogs).

- Key Differences: Feature bulkier alkyl chains and ester groups instead of amino alcohols.

Comparative Data Table

Research Findings and Implications

Stereochemistry-Driven Activity : The (1S,2R) configuration may limit antifungal efficacy compared to the (1S,2S) isomers used in commercial fungicides, highlighting the need for enantioselective synthesis and testing .

Substituent Effects : Fluorination at the 2-position (as in ) could optimize bioavailability, while the 2,4-dimethyl group enhances hydrophobic interactions in target binding .

Mechanistic Overlaps: The 2,4-dimethylphenyl moiety appears in both antifungal agents and chemosensors, suggesting dual utility for the target compound in agrochemical and diagnostic applications .

Biological Activity

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, also known by its CAS number 1213472-68-4, is an organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H17NO

- Molecular Weight : 179.26 g/mol

- Boiling Point : Approximately 324.6 °C (predicted)

- Density : 1.032 g/cm³ (predicted)

- pKa : Approximately 12 ± 0.45 (predicted) .

Research indicates that (1S,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-OL may interact with various biological targets. Its structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of adrenergic receptors due to the presence of a phenyl group that can mimic catecholamines.

Pharmacological Effects

Several studies have examined the pharmacological effects of this compound:

- Antidepressant Activity : Preliminary studies suggest that compounds similar to (1S,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-OL exhibit antidepressant-like effects in animal models. These effects are often attributed to increased levels of norepinephrine and serotonin in the brain .

- Neuroprotective Effects : There is evidence that this compound may have neuroprotective properties, potentially through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

- Inhibition Studies : In vitro assays have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .

Study 1: Neuropharmacological Evaluation

A study conducted on rodents evaluated the neuropharmacological effects of (1S,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-OL. The findings indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to controls. The mechanism was hypothesized to involve enhanced synaptic availability of norepinephrine and serotonin .

Study 2: Metabolic Pathway Inhibition

Another research effort focused on the compound's ability to inhibit key enzymes involved in lipid metabolism. The results demonstrated that at concentrations above 50 µM, there was a notable decrease in enzyme activity related to fatty acid synthesis . This suggests potential applications in metabolic disorders.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, and how can its purity be validated?

The synthesis typically involves chiral resolution or asymmetric catalysis. For structurally related amino alcohols, methods like reductive amination of ketones or enantioselective reduction of β-amino ketones are employed . Post-synthesis, purity validation requires a combination of analytical techniques:

- HPLC with chiral columns to confirm enantiomeric excess.

- NMR spectroscopy (e.g., H and C) to verify structural integrity.

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in analogous compounds .

Q. How should researchers handle stereochemical characterization of this compound?

Stereochemical analysis is critical due to the compound's chiral centers. Use:

Q. What safety protocols are recommended for laboratory handling?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact, as similar amino alcohols exhibit acute toxicity (H302, H315) .

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting biological activity data for stereoisomers of this compound be resolved?

Contradictions often arise from incomplete stereochemical characterization or assay variability. Mitigate this by:

Q. What strategies are effective in identifying and quantifying synthetic impurities?

- LC-MS/MS to detect trace impurities (e.g., diastereomers, unreacted intermediates).

- Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) to identify degradation pathways .

- Compare impurity profiles against pharmacopeial standards, such as those outlined in the European Pharmacopoeia .

Q. How does the 2,4-dimethylphenyl substituent influence the compound’s physicochemical properties?

The substituent enhances lipophilicity, impacting solubility and membrane permeability. Methodological approaches include:

- LogP measurements (octanol-water partitioning) to quantify hydrophobicity.

- Molecular dynamics simulations to model interactions with lipid bilayers .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What experimental designs address limitations in stability studies under real-world conditions?

- Accelerated stability testing (e.g., elevated temperature/humidity) to predict shelf life.

- Continuous cooling during long-term assays to minimize organic degradation, as observed in analogous wastewater studies .

- Real-time monitoring via in-situ spectroscopic techniques (e.g., Raman) .

Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?

- QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., substituent position) with bioactivity.

- ADMET prediction tools to evaluate absorption, metabolism, and toxicity .

- Docking studies against target receptors (e.g., GPCRs) to rationalize stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.